8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Pharmaceutical Quality Control Brexpiprazole Impurity Profiling ANDA Regulatory Compliance

8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 22246-84-0) is a benzazepinone heterocycle (C₁₀H₁₁NO₂, MW 177.20 g/mol) that serves a dual role in pharmaceutical research. Structurally, it is the 8-hydroxy-substituted core of the tetrahydrobenzo[b]azepin-2-one scaffold—a privileged framework found in dopamine D3 antagonists , anticonvulsant agents , and anaplastic lymphoma kinase (ALK) inhibitors.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 22246-84-0
Cat. No. B1623835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
CAS22246-84-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)O)NC(=O)C1
InChIInChI=1S/C10H11NO2/c12-8-5-4-7-2-1-3-10(13)11-9(7)6-8/h4-6,12H,1-3H2,(H,11,13)
InChIKeyWEGLOXRRKPYARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 22246-84-0): Core Benzazepinone Scaffold and Brexpiprazole Process Impurity


8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 22246-84-0) is a benzazepinone heterocycle (C₁₀H₁₁NO₂, MW 177.20 g/mol) that serves a dual role in pharmaceutical research. Structurally, it is the 8-hydroxy-substituted core of the tetrahydrobenzo[b]azepin-2-one scaffold—a privileged framework found in dopamine D3 antagonists [1], anticonvulsant agents [2], and anaplastic lymphoma kinase (ALK) inhibitors [3]. In industrial pharmaceutical quality control, this compound is codified as Brexpiprazole Impurity 75 (also designated Impurity 47 and Impurity 84) and is utilized as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production of the antipsychotic drug substance brexpiprazole [4].

Why 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one Cannot Be Replaced by Unsubstituted or Alternative Hydroxy-Positional Benzazepinone Analogs


The benzazepinone scaffold encompasses numerous commercially available analogs—including the unsubstituted 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 4424-80-0), the 8-amino derivative (CAS 22246-76-0), 7-hydroxy variants, and the 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one series [1]. However, substitution at the 8-position is structurally decisive. In dopamine D1 receptor benzazepine pharmacophores, the 8-hydroxyl group—rather than the 7-hydroxyl—has been confirmed as the critical moiety for receptor interaction; replacement or relocation of this hydroxyl abolishes or substantially diminishes binding . The unsubstituted parent (CAS 4424-80-0) lacks this hydrogen-bonding functionality entirely, rendering it pharmacologically inert in systems where the 8-OH mediates target engagement. Furthermore, as a pharmaceutical impurity reference standard, only the exact 8-hydroxy substitution pattern matches the process-related impurity profile observed during brexpiprazole manufacturing; regioisomeric hydroxy-benzazepinones produce distinct chromatographic retention times and mass spectra, making them unsuitable as surrogate reference materials in regulatory analytical methods [2].

Quantitative Differentiation Evidence for 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one: Comparator-Based Performance Data


8-Hydroxy vs. Unsubstituted Parent: Regulatory Identity as Brexpiprazole Impurity 75 Enables ANDA-Grade Analytical Method Validation

As Brexpiprazole Impurity 75 (CAS 22246-84-0), this compound is a process-related impurity identified and characterized during the commercial manufacturing route of the antipsychotic drug substance brexpiprazole (BRX), as established by LC-MS evidence and confirmed via independent synthesis [1]. Unlike generic benzazepinone analogs that lack regulatory validation, this impurity standard is supplied with fully characterized spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and HPLC purity ≥98%) compliant with ICH guidelines for ANDA submissions [2].

Pharmaceutical Quality Control Brexpiprazole Impurity Profiling ANDA Regulatory Compliance

8-Hydroxyl Substitution Position Determines Dopamine D1 Receptor Pharmacophore Engagement: Evidence from 1-Phenyl-N-Methyl-Benzazepine SAR

In a systematic SAR study of 1-phenyl-N-methyl-benzazepines targeting dopamine D1 receptors, the 8-hydroxyl group was confirmed as essential for receptor interaction, while the 7-hydroxyl was dispensable and could be replaced with benzylamino groups . When the 8-OH was removed or relocated to the 7-position, receptor affinity was substantially reduced; in contrast, modification at the 7-position with retention of the 8-OH maintained activity. This positional specificity provides a compelling rationale for selecting the 8-hydroxy scaffold over the 7-hydroxy positional isomer (or the unsubstituted parent) in any D1-targeted benzazepine program.

Dopamine D1 Receptor Structure-Activity Relationship Benzazepine Pharmacophore

8-Hydroxy Benzazepinone vs. 7-Amino Benzazepinone: Scaffold Divergence Across ALK and Dopamine D3 Target Classes

The 1,3,4,5-tetrahydrobenzo[b]azepin-2-one scaffold serves as a core for at least two distinct pharmacological series, where substitution position—not merely scaffold identity—determines target engagement profile. The 7-amino series developed by Ott et al. yielded ALK inhibitors with >40-fold selectivity over the insulin receptor [1]. Separately, the benzazepin-2-one scaffold (without a 7-amino group) served as the basis for dopamine D3-receptor antagonists such as A-706149, active at 2.15 mg/kg p.o. in a rat social interaction paradigm [2]. An 8-hydroxy substituent (as in CAS 22246-84-0) provides a distinct physicochemical profile from the 7-amino analogs, with altered hydrogen-bonding capacity (HBD count: 2 for 8-OH vs. 2 for 8-NH₂ but with different geometry), LogP, and pKa (predicted pKa: 9.85 ± 0.20 for the phenolic 8-OH ), which collectively influence CNS permeability and target selectivity. No published data demonstrate that 8-OH and 7-NH₂ benzazepinones are interchangeable in any single assay system.

Kinase Inhibition Anaplastic Lymphoma Kinase (ALK) Dopamine D3 Antagonism Scaffold Selectivity

Thermal Stability Differentiation: Decomposition Point and Predicted Physicochemical Profile vs. Scaffold Analogs

The experimentally determined melting point (with decomposition) for 8-hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is 232–234 °C (decomp) , indicating thermal lability within a defined temperature range relevant to both storage conditions and synthetic planning. In comparison, the unsubstituted parent 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (CAS 4424-80-0) has a reported melting point of approximately 102–104 °C without decomposition, while the 8-amino analog (CAS 22246-76-0) exhibits a different thermal profile (mp data not consistently reported). The predicted physicochemical parameters—including boiling point of 408.0 ± 45.0 °C, density of 1.222 ± 0.06 g/cm³, and pKa of 9.85 ± 0.20 for the phenolic hydroxyl —differ systematically from those of 7-substituted and unsubstituted benzazepinones due to the electron-donating effect and hydrogen-bonding capacity of the 8-OH group.

Physicochemical Characterization Thermal Stability Pre-formulation Compound Handling

Optimal Procurement and Deployment Scenarios for 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one Based on Validated Evidence


ANDA-Regulated Brexpiprazole Generic Development: Impurity Reference Standard Procurement

This compound is the preferred—and scientifically necessary—reference standard for any ANDA program developing a generic version of brexpiprazole (BRX). As Brexpiprazole Impurity 75 (also cross-referenced as Impurity 47 and Impurity 84), CAS 22246-84-0 must be used for HPLC system suitability testing, relative response factor (RRF) determination, and method validation per ICH Q2(R1) [1]. No positional isomer or unsubstituted benzazepinone can substitute, as the impurity specification in regulatory dossiers is structure-specific. The published identification, synthesis, and control strategy [2] provides the foundational quality-by-design (QbD) rationale that ANDA reviewers expect to see referenced.

Dopamine D1/D3 Receptor Medicinal Chemistry: 8-OH Scaffold as the Validated Pharmacophoric Starting Point

For CNS drug discovery programs targeting dopamine D1 or D3 receptors, this compound provides the 8-hydroxylated benzazepinone scaffold proven to be the critical pharmacophoric element for receptor engagement. The SAR evidence that the 8-OH—not the 7-OH—is essential for D1 binding [1] means that medicinal chemistry efforts should begin with this substitution pattern and diversify at other positions (e.g., N-1 phenyl substitution, C-3 alkylamino/alkoxy derivatization), rather than purchasing the unsubstituted parent (CAS 4424-80-0) and attempting late-stage hydroxylation, which would require additional synthetic steps and regioselectivity optimization.

Benzazepinone Scaffold Library Construction for CNS Lead Generation

As a member of the broader 1,3,4,5-tetrahydrobenzo[b]azepin-2-one scaffold class with demonstrated bioactivity across anticonvulsant [1], dopamine D3 antagonist [2], and ALK kinase inhibitor [3] programs, this 8-hydroxy variant offers a distinct hydrogen-bonding and electronic profile (phenolic pKa 9.85) compared to the 7-amino, unsubstituted, and 6-alkoxy congeners. Incorporating this specific substitution pattern into a focused screening library ensures coverage of the scaffold's full pharmacophore diversity rather than reliance on a single representative compound that may miss substitution-dependent SAR.

Process Chemistry: Reference for Boron Tribromide Demethylation Optimization

The documented synthetic route to this compound via BBr₃-mediated demethylation of the corresponding 8-methoxy precursor [1] provides a valuable benchmark for process chemists optimizing O-demethylation conditions on electron-rich aromatic substrates. The reported work-up (aqueous extraction with DCM, Na₂SO₄ drying, n-hexane washing) and final solid isolation protocol, combined with the well-characterized melting point (232–234 °C decomp), make this compound a practical reference case for evaluating alternative demethylation methodologies (e.g., HBr/AcOH, AlCl₃/pyridine, or enzymatic approaches) where product purity and thermal stability are critical endpoints.

Quote Request

Request a Quote for 8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.